5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have gained significant attention due to their diverse biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a fluorine atom, a pyrazolo[3,4-d]pyrimidine moiety, and a piperazine ring, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under reflux conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine core reacts with piperazine derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Fluorinating agents: N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied biological activities and applications .
Scientific Research Applications
5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a protein kinase inhibitor, which can be used in cancer treatment by inhibiting enzymes essential for cell growth and differentiation.
Biological Research: It is used in studies related to cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of various biological processes and pathways.
Industrial Applications: It can be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a crucial role in cellular signaling. By inhibiting these enzymes, the compound can interfere with cell growth, differentiation, and survival pathways, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities, such as protein kinase inhibition.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring structure and are also studied for their anticancer potential.
Quinazoline derivatives: Quinazoline compounds are known for their kinase inhibitory activities and are used in cancer therapy.
Uniqueness
5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to the presence of the fluorine atom and the specific arrangement of the pyrazolo[3,4-d]pyrimidine and piperazine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8/c14-9-5-15-13(16-6-9)22-3-1-21(2-4-22)12-10-7-19-20-11(10)17-8-18-12/h5-8H,1-4H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNVHKGMQFQOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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